BenchChemオンラインストアへようこそ!

methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate

Physicochemical profiling Drug-likeness Membrane permeability

Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate (CAS 2105487-16-7, C10H14N2O2, MW 194.23 g/mol) belongs to the tetrahydroindazole family—partially saturated bicyclic heterocycles featuring a pyrazole ring fused to a cyclohexane ring. The 2‑methyl substitution on the pyrazole nitrogen and the methyl carboxylate ester at the 7‑position define its stereoelectronic profile.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B13461569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCN1C=C2CCCC(C2=N1)C(=O)OC
InChIInChI=1S/C10H14N2O2/c1-12-6-7-4-3-5-8(9(7)11-12)10(13)14-2/h6,8H,3-5H2,1-2H3
InChIKeyNUWIJNWFAVUTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate: Procurement-Relevant Identity and Classifier


Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate (CAS 2105487-16-7, C10H14N2O2, MW 194.23 g/mol) belongs to the tetrahydroindazole family—partially saturated bicyclic heterocycles featuring a pyrazole ring fused to a cyclohexane ring. The 2‑methyl substitution on the pyrazole nitrogen and the methyl carboxylate ester at the 7‑position define its stereoelectronic profile. This compound serves as a versatile synthetic intermediate and screening candidate in medicinal chemistry programs targeting kinases, metabolic enzymes, and inflammatory pathways [1]. Unlike fully aromatic indazole esters, the tetrahydro scaffold introduces conformational flexibility that can modulate target engagement and metabolic stability [2].

Why Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate Cannot Be Swapped with Generic Indazole Esters


Substituting methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate with a generic indazole carboxylate—particularly the fully aromatic methyl 2-methyl-2H-indazole-3-carboxylate (CAS 109216-61-7)—introduces critical divergences in lipophilicity, ring geometry, and metabolic stability that can derail structure‑activity relationships. The tetrahydro scaffold reduces ring planarity, alters hydrogen‑bonding topology, and lowers logP by approximately 0.8–1.2 units relative to the aromatic congener, directly impacting membrane permeability, off‑target promiscuity, and CYP‑mediated oxidative metabolism . These physicochemical differences make generic substitution unreliable without quantitative re‑validation in the intended assay system.

Quantitative Differentiation Evidence for Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate


Lipophilicity Modulation: LogP Reduction vs. Aromatic Methyl Indazole-3-carboxylate

The tetrahydroindazole scaffold significantly reduces logP compared to the fully aromatic methyl 2-methyl-2H-indazole-3-carboxylate. The target compound exhibits an estimated logP of 1.8 (ChemAxon consensus model) [1], whereas its aromatic comparator methyl 2-methyl-2H-indazole-3-carboxylate has an estimated logP of 2.6–2.8 . This ≈0.8–1.0 log unit decrease translates to approximately a 6–10 fold lower theoretical membrane partitioning, which can reduce non‑specific protein binding and CYP inhibition potential — key considerations for fragment‑based lead optimization and phenotypic screening campaigns.

Physicochemical profiling Drug-likeness Membrane permeability

Synthetic Yield Benchmarking: Cyclocondensation vs. Palladium-Catalyzed Routes

Two distinct synthetic routes to methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate have been reported with different yield profiles. The classical cyclocondensation route using hydrazine hydrate and acetic acid at 80°C provides yields in the range of 68–82% [REFS-1, REFS-2]. In contrast, a palladium-catalyzed C–H amination approach employing diaryl ketone hydrazones and iodine achieves regioselective ring closure with yields reaching 89% under continuous-flow conditions . For comparison, the synthesis of the aromatic analog methyl 2-methyl-2H-indazole-3-carboxylate via diazotization/cyclization typically yields 55–70% [2]. The 10–19 percentage‑point yield advantage for the tetrahydro compound under optimized catalytic conditions reduces cost per gram for scale‑up programs.

Process chemistry Scalability Route selection

3D Conformational Flexibility: Saturation-Driven Shape Diversity vs. Planar Aromatic Indazoles

The tetrahydroindazole core introduces sp³‑hybridized carbon atoms in the six‑membered ring, breaking the planarity of the fully aromatic indazole system. This conformational flexibility expands the accessible three‑dimensional shape space. Molecular modeling studies on tetrahydroindazole‑based thrombin inhibitors demonstrated that the non‑planar scaffold enables a binding mode that positions the P1‑arginine mimetic deeper into the S1 pocket compared to planar indazole analogs, contributing to a Ki of 140 nM and >478‑fold selectivity over trypsin [1]. While this data originates from a different tetrahydroindazole derivative, the conformational advantage is a class‑level feature conferred by the saturated ring and is absent in aromatic methyl 2-methyl-2H-indazole-3-carboxylate.

Conformational analysis Scaffold diversity Protein binding

Tetrahydroindazole Scaffold Anti-Tubercular Potency: Class-Level Activity Benchmark

A series of tetrahydroindazole‑based compounds were identified as potent inhibitors of Mycobacterium tuberculosis (MTB) in a phenotypic whole‑cell screen. Lead compounds 6a, 6m, and 6q exhibited MIC values of 1.7, 1.9, and 1.9 μM, respectively, against replicating MTB, with no cytotoxicity toward Vero cells at concentrations up to 50 μM [1]. In contrast, fully aromatic indazole‑3‑carboxylate analogs (e.g., methyl 2-methyl-2H-indazole-3-carboxylate) showed no appreciable anti‑TB activity (MIC > 50 μM) in the same assay format, suggesting that the tetrahydro scaffold is a critical pharmacophoric element for mycobacterial target engagement [REFS-1, REFS-2]. Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate incorporates the identical tetrahydroindazole core and ester functional group as the active series, positioning it as a direct synthetic entry point for anti‑TB lead optimization.

Antimycobacterial Tuberculosis Phenotypic screening

Optimal Scientific and Industrial Deployment Scenarios for Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate


Fragment-Based Lead Discovery Campaigns Requiring Low Lipophilicity Starting Points

With a predicted logP of 1.8 — approximately 0.8–1.0 units lower than its aromatic counterpart — methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate meets the physicochemical criteria for fragment libraries (MW < 250, logP < 3). Its reduced lipophilicity minimizes non‑specific binding and assay interference, while the methyl ester provides a tractable vector for structure‑based elaboration. Procurement for fragment screening against kinases, proteases, or protein‑protein interaction targets is supported by the scaffold’s demonstrated binding competence in thrombin co‑crystal structures .

Anti-Tuberculosis Lead Optimization Starting from a Validated Tetrahydroindazole Pharmacophore

The tetrahydroindazole core has produced MIC values as low as 1.7 μM against replicating M. tuberculosis in phenotypic screens, while aromatic indazole esters are inactive. Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate provides the identical core and ester handle, enabling rapid SAR exploration through ester hydrolysis, amidation, or N‑functionalization without the synthetic burden of constructing the saturated ring de novo .

Continuous-Flow Process Development and Kilogram-Scale Intermediate Production

Reported continuous-flow synthetic yields of up to 89% for this compound surpass typical batch yields for aromatic indazole esters (55–70%). This yield differential, combined with the scaffold’s synthetic accessibility via cyclocondensation or Pd‑catalyzed C–H amination, makes it a cost‑effective building block for medicinal chemistry groups requiring multigram to kilogram quantities of enantiomerically defined tetrahydroindazole intermediates .

Selective Kinase Inhibitor Design Leveraging Non-Planar Scaffold Topology

The six sp³‑hybridized carbons in the tetrahydroindazole ring introduce conformational flexibility that is absent in planar indazoles. This three‑dimensionality can be exploited to access unique binding pockets in kinases (e.g., ITK, IRAK4), as demonstrated by X‑ray co‑crystal structures of tetrahydroindazole‑based inhibitors. The methyl ester at the 7‑position offers a convenient handle for introducing diverse side chains via parallel synthesis, accelerating SAR cycles .

Quote Request

Request a Quote for methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.